2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid
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Overview
Description
Scientific Research Applications
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and proteomics research.
Biology: In studies involving protein interactions and modifications.
Industry: Used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
Target of action
The compound “2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid” is a type of sulfonamide, which are often used as antibiotics. Sulfonamides typically act by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .
Mode of action
Sulfonamides, such as “this compound”, are structural analogs of para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthetase, involved in the synthesis of folic acid in bacteria. By competing with PABA for binding to the enzyme, sulfonamides prevent the formation of folic acid, thus inhibiting bacterial growth .
Biochemical pathways
The inhibition of folic acid synthesis affects the biochemical pathway of nucleotide synthesis, as folic acid is a precursor for the synthesis of nucleotides. Thus, the compound “this compound” could potentially disrupt DNA replication in bacteria, leading to their death .
Result of action
The ultimate result of the action of “this compound” would be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid typically involves the reaction of methanesulfonyl chloride with 4-methoxy aniline, followed by the addition of propionic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonyl)phenylacetic acid: Used in organic synthesis and pharmaceuticals.
4-(Methanesulfonyl)phenylboronic acid: Used in Suzuki cross-coupling reactions.
Uniqueness
2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the propionic acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVIJJARWJWZEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386835 |
Source
|
Record name | 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-06-2 |
Source
|
Record name | 2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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